N-ethyl-N-(3-methylphenyl)prop-2-enamide
Description
N-ethyl-N-(3-methylphenyl)prop-2-enamide is a substituted acrylamide derivative characterized by an ethyl group and a 3-methylphenyl group attached to the nitrogen atom of the enamide backbone.
Properties
CAS No. |
1250564-14-7 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(3-methylphenyl)prop-2-enamide typically involves the reaction of N-ethyl-3-methylphenylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(3-methylphenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-ethyl-N-(3-methylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of acrylamide derivatives are heavily influenced by substituents on the aromatic rings. Key analogs include:
Table 1: Structural and Functional Comparison of Selected Enamide Derivatives
*Estimated based on similar benzamide derivatives (e.g., logP ~-5.34 for trifluoromethyl analogs adjusted for ethyl/methyl substituents).
Key Observations:
- Electron-Withdrawing Groups (EWGs): Compounds with trifluoromethyl (-CF₃) or chloro (-Cl) substituents (e.g., ) exhibit enhanced antimicrobial activity due to increased lipophilicity and membrane penetration.
- Hydrogen-Bonding Groups: Hydroxyl (-OH) and methoxy (-OCH₃) groups (e.g., ) improve aqueous solubility but may reduce bioavailability due to metabolic conjugation.
- Cytotoxicity: Dichlorinated derivatives with CF₃ groups () show low cytotoxicity, suggesting selectivity for bacterial targets over mammalian cells.
Physicochemical Properties
- Lipophilicity: Trifluoromethyl and chloro substituents significantly increase LogP (e.g., >4 for CF₃ analogs ), enhancing membrane permeability but risking off-target effects. The parent compound’s ethyl and methyl groups likely result in moderate lipophilicity (~3.5).
Structure-Activity Relationships (SAR)
- Antimicrobial Activity: Dichloro and trifluoromethyl substitutions on the cinnamoyl ring () correlate with broad-spectrum activity, likely due to disrupted bacterial membrane integrity.
- Selectivity: Bulky substituents (e.g., 3,5-bis-CF₃ ) may reduce mammalian cell interactions, lowering cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
